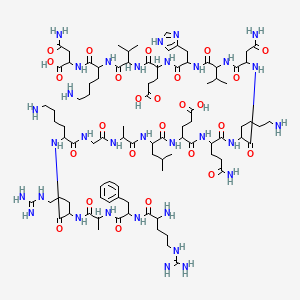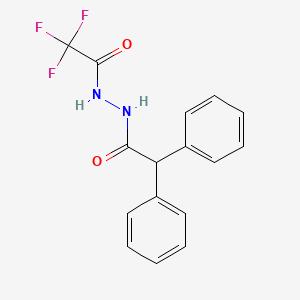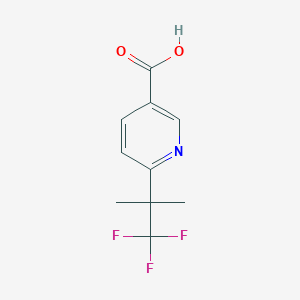![molecular formula C12H17ClFN3O B14800517 1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14800517.png)
1-[(3-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a fluorobenzyl group and a pyrrolidinyl group attached to a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 3-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the 3-fluorobenzyl intermediate.
Formation of the Pyrrolidinyl Intermediate: Pyrrolidine is reacted with an appropriate reagent to form the pyrrolidinyl intermediate.
Coupling Reaction: The fluorobenzyl intermediate and the pyrrolidinyl intermediate are coupled under suitable conditions to form the desired urea derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions may target the urea moiety or the fluorobenzyl group.
Substitution: Substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, potassium tert-butoxide, or other nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-Chlorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
- ®-1-(3-Methylbenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
- ®-1-(3-Bromobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Uniqueness
®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, potentially leading to improved efficacy in biological systems.
Propiedades
Fórmula molecular |
C12H17ClFN3O |
|---|---|
Peso molecular |
273.73 g/mol |
Nombre IUPAC |
1-[(3-fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride |
InChI |
InChI=1S/C12H16FN3O.ClH/c13-10-3-1-2-9(6-10)7-15-12(17)16-11-4-5-14-8-11;/h1-3,6,11,14H,4-5,7-8H2,(H2,15,16,17);1H |
Clave InChI |
OWKITDFUCNECEI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1NC(=O)NCC2=CC(=CC=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
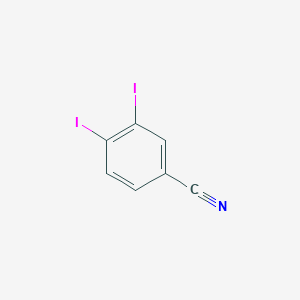
![3-[(4,7-Dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methylpiperidin-2-one](/img/structure/B14800458.png)
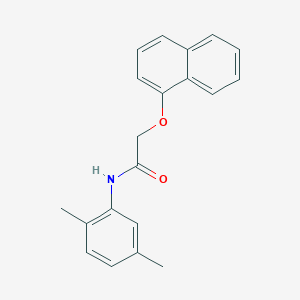

![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-3-(4-Methylpiperazin-1-Yl)propanamide](/img/structure/B14800477.png)
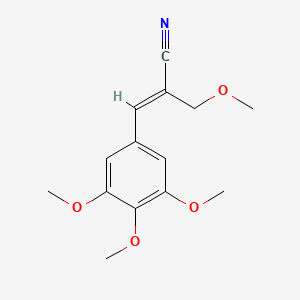
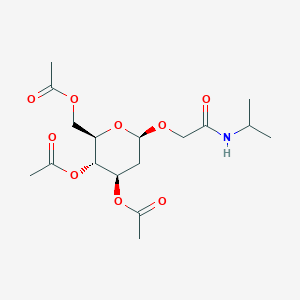
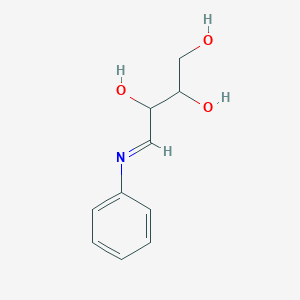
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-phenylcarbamate;2,3-dihydroxybutanedioic acid](/img/structure/B14800511.png)
